Product packaging for 5-fluoro-1H-imidazo[4,5-b]pyridine(Cat. No.:CAS No. 60186-31-4)

5-fluoro-1H-imidazo[4,5-b]pyridine

Cat. No.: B3354588
CAS No.: 60186-31-4
M. Wt: 137.11 g/mol
InChI Key: PUEATTVRONRYOU-UHFFFAOYSA-N
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Description

5-Fluoro-1H-imidazo[4,5-b]pyridine (CAS 60186-31-4) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry, particularly for the development of novel anti-parasitic agents. Its core value lies in its role as a privileged fragment that can enhance key drug properties. Research has demonstrated that incorporating this specific scaffold into inhibitors of Trypanosoma brucei methionyl-tRNA synthetase (MetRS) results in compounds with maintained or improved efficacy against the parasite, while also conferring excellent central nervous system (CNS) bioavailability . This makes it a highly valuable template for designing potential oral therapeutics for late-stage Human African Trypanosomiasis (HAT), where crossing the blood-brain barrier is critical . The strategic 5-fluoro substitution on the imidazo[4,5-b]pyridine ring is crucial. Crystallography studies reveal that the fluorine atom is positioned to form favorable hydrophobic contacts within the enzyme's auxiliary pocket, specifically with the Cδ methyl groups of a leucine residue, thereby enhancing target affinity . This targeted fluorination strategy is more effective than random fluorination, which can lead to a loss of potency . Beyond its established role in anti-trypanosomal research, the imidazo[4,5-b]pyridine scaffold is also explored in other therapeutic areas, including as a precursor for antitubercular agents . This product is supplied for research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care, referring to the provided Safety Data Sheet for detailed hazard and handling information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4FN3 B3354588 5-fluoro-1H-imidazo[4,5-b]pyridine CAS No. 60186-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEATTVRONRYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90422313
Record name 5-fluoro-1H-imidazo[4,5-b]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID90422313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60186-31-4
Record name NSC264053
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-fluoro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90422313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 5 Fluoro 1h Imidazo 4,5 B Pyridine Analogues

Influence of Substituent Position and Electronic Nature on Biological Activity

The biological activity of 5-fluoro-1H-imidazo[4,5-b]pyridine analogues is highly dependent on the position and electronic properties of various substituents. irb.hrnih.govnih.govnih.govbenthamdirect.commdpi.com Research has shown that modifications on the imidazo[4,5-b]pyridine core can lead to compounds with a wide spectrum of activities, including antiproliferative, antibacterial, and antiviral effects. mdpi.comnih.gov

For instance, in a series of tetracyclic imidazo[4,5-b]pyridine derivatives, the position of the nitrogen atom in the pyridine ring and the placement of amino side chains were found to significantly impact their antiproliferative activity. irb.hr Specifically, regioisomers with amino side chains on position 2 demonstrated a noticeable enhancement in activity compared to their counterparts with substituents at other positions. irb.hr

The electronic nature of substituents also plays a critical role. In studies of amidino-substituted imidazo[4,5-b]pyridines, the presence of a bromine atom on the pyridine nucleus markedly increased antiproliferative activity. mdpi.com The introduction of an unsubstituted amidino group or a 2-imidazolinyl amidino group at the phenyl ring of bromo-substituted derivatives resulted in potent and selective activity against colon carcinoma. mdpi.comnih.gov

The following table summarizes the influence of substituent modifications on the antiproliferative activity of selected imidazo[4,5-b]pyridine derivatives against the SW620 colon carcinoma cell line.

Detailed Analysis of the Fluorination Effect at the 5-Position on Molecular Interactions and Efficacy

The introduction of a fluorine atom at the 5-position of the 1H-imidazo[4,5-b]pyridine ring has been shown to have a profound and often beneficial impact on the molecule's properties, including its biological efficacy and pharmacokinetic profile. nih.gov Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability and membrane permeability, which can lead to improved oral bioavailability and central nervous system (CNS) exposure. nih.gov

In the context of developing inhibitors for Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS), fluorination at the 5-position of the imidazo[4,5-b]pyridine ring led to significant improvements. nih.gov When compared to the non-fluorinated parent compound, the 5-fluoro analogue exhibited not only maintained or improved efficacy but also enhanced CNS bioavailability. nih.gov This specific modification resulted in a 20-fold decrease in the half-maximal effective concentration (EC50) and a 4-fold increase in the brain-to-plasma ratio. nih.gov

The beneficial effects of fluorination can be attributed to several factors. The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to stronger interactions with the target protein. mdpi.com Furthermore, the substitution of a hydrogen atom with a fluorine atom can block sites of metabolism, thereby increasing the compound's half-life.

The table below illustrates the comparative properties of a non-fluorinated imidazo[4,5-b]pyridine compound and its 5-fluoro analogue in the context of TbMetRS inhibition.

Impact of Modifications in Linker Regions and Peripheral Aromatic Moieties on SAR

Modifications to the linker regions and peripheral aromatic moieties of this compound analogues are crucial for optimizing their biological activity and target engagement. nih.govnih.gov In the development of cytotoxic agents, SAR studies have revealed that the nature of the substituent at the 2-position of the imidazo[4,5-b]pyridine core is a key determinant of potency. nih.gov

For example, when a phenyl ring is present at the 2-position, the introduction of various substituents on this ring can significantly modulate cytotoxic activity. It was observed that analogues with a cyclopropyl amide at the 2-position of the phenyl ring were more potent than other amide derivatives. researchgate.net Furthermore, the presence of a chlorine atom on the phenyl ring was found to be favorable for activity. nih.gov

The following table highlights the cytotoxic activity of selected 2-substituted imidazo[4,5-b]pyridine analogues against the MDAMB-231 breast cancer cell line.

Computational and Ligand-Based Design Approaches in SAR Elucidation

Computational and ligand-based design approaches have become indispensable tools in the elucidation of SAR for this compound analogues. nih.govuctm.edumdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently employed to understand the key structural requirements for biological activity and to guide the design of new, more potent compounds. nih.govnih.gov

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of imidazo[4,5-b]pyridine derivatives. nih.gov These models generate 3D contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. This information provides valuable insights for optimizing the lead compounds.

Molecular docking studies are used to predict the binding mode of these inhibitors within the active site of their target proteins. mdpi.comnih.gov By visualizing the interactions between the ligand and the protein, researchers can identify key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity. This understanding allows for the rational design of modifications that can enhance these interactions and improve potency. For example, docking studies of imidazo[4,5-b]pyridine derivatives in the active site of CDK9 revealed superior binding affinity compared to the natural ligand. nih.gov

These computational approaches not only help in understanding the SAR of existing compounds but also enable the virtual screening of large compound libraries and the de novo design of novel inhibitors with improved properties. uctm.edumdpi.com

Molecular Mechanisms and Biological Interactions of 5 Fluoro 1h Imidazo 4,5 B Pyridine Derivatives

Enzyme Inhibition Profiles and Specificity

Derivatives of 5-fluoro-1H-imidazo[4,5-b]pyridine have been extensively studied as inhibitors of various enzymes critical to disease pathogenesis. The introduction of the fluorine atom can significantly influence properties like metabolic stability and binding affinity, making this scaffold a versatile starting point for inhibitor design.

The structural similarity of the imidazo[4,5-b]pyridine core to the adenine (B156593) of ATP allows its derivatives to function as competitive inhibitors for a wide array of protein kinases. nih.gov

Aurora Kinases and FLT3: A significant body of research has focused on developing imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases, which are key regulators of cell division. nih.govnih.gov Optimization of an initial hit compound led to the discovery of potent inhibitors of Aurora-A, Aurora-B, and Aurora-C kinases, with IC50 values in the nanomolar range. nih.govnih.govnih.gov Further studies identified that this class of compounds often exhibits dual inhibitory activity against both Aurora kinases and Fms-like tyrosine kinase 3 (FLT3). acs.org One such dual inhibitor, a 6-chloro-7-(piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivative, potently inhibited Aurora-A (Kd = 7.5 nM), Aurora-B (Kd = 48 nM), and wild-type FLT3 (Kd = 6.2 nM), as well as clinically relevant FLT3 mutants like FLT3-ITD. semanticscholar.orgnih.gov Guided by computational modeling, structural modifications at the C7-position of the imidazo[4,5-b]pyridine scaffold have also yielded derivatives with high selectivity for Aurora-A over Aurora-B. wikipedia.org

Table 1: Inhibition of Aurora and FLT3 Kinases by Imidazo[4,5-b]pyridine Derivatives

Compound ClassTarget KinaseInhibitory Activity (IC50 / Kd)Key FindingsReference
2,6,7-trisubstituted imidazo[4,5-b]pyridinesAurora-A, -B, -CIC50 = 0.042, 0.198, 0.227 µM, respectivelyPotent pan-Aurora kinase inhibition. nih.govnih.gov
6-chloro-imidazo[4,5-b]pyridine derivativesAurora-A, Aurora-B, FLT3, FLT3-ITDKd = 7.5 nM, 48 nM, 6.2 nM, 38 nM, respectivelyPotent dual inhibition of FLT3 and Aurora kinases. semanticscholar.orgnih.gov
C7-derivatized imidazo[4,5-b]pyridinesAurora-A, Aurora-BHigh selectivity for Aurora-A over Aurora-BStructural modifications confer isoform selectivity. wikipedia.org
5,7-dichloro-imidazo[4,5-b]pyridine derivativesFLT3-ITD, FLT3-D835YSubmicromolar activityEffective against mutant forms of FLT3. mdpi.com

Casein Kinase 2 (CK2): The imidazo[4,5-b]pyridine scaffold has been explored as an analog of known polyhalogenated benzimidazole (B57391) and benzotriazole (B28993) CK2 inhibitors. nih.gov In a comparative study, 1H-imidazo[4,5-b]pyridine derivatives were synthesized and tested against CK2α. The results indicated that the related 1H-triazolo[4,5-b]pyridine derivatives were generally more active. However, this line of research confirms that the broader azabenzimidazole scaffold is a viable starting point for designing CK2 inhibitors. nih.gov

PIM1 Kinase: While various heterocyclic scaffolds like imidazo[1,2-b]pyridazines are known PIM kinase inhibitors, specific data on this compound derivatives is limited. semanticscholar.orgekb.eg Some 1H-imidazo[4,5-b]pyridines designed as CK2 inhibitors were also screened against PIM1, but detailed structure-activity relationships for this target have not been extensively reported. nih.gov

B-Raf Kinase: Imidazo[4,5-b]pyridines have been successfully developed as inhibitors of B-Raf kinase, a key component of the MAPK signaling pathway. nih.govnih.gov These compounds were found to bind to the DFG-in, αC-helix out conformation of B-Raf, a mode associated with high kinase selectivity. nih.gov Optimization of the region binding in the ATP-cleft led to the identification of potent and selective inhibitors. nih.govnih.gov

Bruton's Tyrosine Kinase (BTK): The imidazo[4,5-b]pyridine scaffold and its isomers have been investigated for BTK inhibition. nih.gov In a study comparing isomeric compounds, an imidazo[4,5-c]pyridine derivative surprisingly exhibited significantly higher activity against BTK than its imidazo[4,5-b]pyridine counterpart. nih.gov This suggests that while the core structure is relevant, the precise arrangement of nitrogen atoms within the heterocyclic system is critical for potent BTK inhibition. nih.gov

c-Met Kinase: Through mechanism-directed structural optimization, potent nanomolar inhibitors of c-Met kinase based on the 1H-imidazo[4,5-b]pyridine scaffold have been discovered. nih.gov This was achieved by truncating a larger imidazonaphthyridinone core and incorporating an N-phenyl cyclopropane-1,1-dicarboxamide pharmacophore, leading to derivatives with improved c-Met kinase selectivity. nih.gov

mTOR/PI3K: The PI3K/Akt/mTOR pathway is a critical target in cancer therapy. Researchers have investigated a series of 3H-imidazo[4,5-b]pyridine derivatives as selective mTOR inhibitors. semanticscholar.org While many dual PI3K/mTOR inhibitors are based on related but different scaffolds like imidazo[1,2-a]pyridine (B132010), the exploration of imidazo[4,5-b]pyridines demonstrates the versatility of this chemical class in targeting different components of this crucial signaling pathway. semanticscholar.orgsci-hub.cat

Derivatives of this compound have emerged as highly potent inhibitors of methionyl-tRNA synthetase in Trypanosoma brucei (TbMetRS), the parasite responsible for human African trypanosomiasis (sleeping sickness). acs.orgmdpi.comirb.hr The 5-fluoroimidazo[4,5-b]pyridine moiety has been identified as a "privileged fragment" for this target. mdpi.comirb.hr Its incorporation into inhibitor structures leads to maintained or even improved efficacy against the parasite and, crucially, enhances central nervous system bioavailability. acs.orgmdpi.com

In a direct comparison, the fluorination at the 5-position of the imidazo[4,5-b]pyridine ring (compound 6 ) led to improved affinity for TbMetRS and better potency against T. brucei cells (EC50 = 3.3 nM) compared to its non-fluorinated parent compound 5 (EC50 = 8.5 nM). mdpi.com This specific fluorination also resulted in a threefold enhancement in brain exposure, a critical factor for treating the late stage of sleeping sickness. mdpi.com

Table 2: Effect of 5-Fluoro Substitution on TbMetRS Inhibition

CompoundCore MoietyTbMetRS Affinity (Kd, µM)T. brucei Potency (EC50, nM)Reference
Compound 5Imidazo[4,5-b]pyridine0.0118.5 mdpi.com
Compound 65-Fluoro-imidazo[4,5-b]pyridine0.0073.3 mdpi.com

Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1) is an essential enzyme in the biosynthesis of the mycobacterial cell wall, making it a prime target for novel antitubercular agents. uni-saarland.de A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as potential DprE1 inhibitors. uni-saarland.de Computational docking studies showed that these compounds have promising interactions with key residues in the DprE1 active site. Several analogues demonstrated potent in vitro activity against Mycobacterium tuberculosis (H37Rv strain), with minimum inhibitory concentrations (MIC) in the sub-micromolar range, suggesting they may act via DprE1 inhibition. uni-saarland.de

Table 3: Antitubercular Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDSubstituent at C2-positionAntitubercular Activity (MIC, µmol/L)Reference
5c4-Chlorophenyl0.6 uni-saarland.de
5g2,6-Dimethoxyphenyl0.5 uni-saarland.de
5i4-Fluorophenyl0.8 uni-saarland.de
5u3-Nitrophenyl0.7 uni-saarland.de

Proton Pump: The imidazo[4,5-b]pyridine scaffold is the core of Tenatoprazole (B1683002), a proton pump inhibitor (PPI) designed to treat acid-related diseases. nih.gov Unlike traditional benzimidazole-based PPIs, the imidazo[4,5-b]pyridine moiety in tenatoprazole reduces its rate of metabolism, resulting in a significantly longer plasma half-life of about 7 hours. nih.gov PPIs function by irreversibly inhibiting the gastric H+/K+ ATPase proton pump. nih.govmdpi.com

Aromatase and Metalloproteinase: While other nitrogen-containing heterocyclic compounds, including some imidazole (B134444) derivatives, have been investigated as potential inhibitors of aromatase, specific research detailing the activity of this compound derivatives against aromatase or metalloproteinases is not prominent in the reviewed literature. researchgate.netmdpi.com

Nucleic Acid Interaction Studies

The structural resemblance of the imidazo[4,5-b]pyridine core to natural purines suggests that its derivatives could interact with nucleic acids like DNA and RNA. mdpi.comresearchgate.net This interaction represents an alternative or additional mechanism of action for their observed biological effects, particularly their antiproliferative properties.

Certain derivatives of imidazo[4,5-b]pyridine, especially those expanded into larger, planar tetracyclic systems, have been shown to interact directly with DNA. nih.govmdpi.com Studies on novel triaza-benzo[c]fluorenes, which are derived from an imidazo[4,5-b]pyridine core, demonstrated that these compounds bind to DNA through an intercalative mode. nih.gov Intercalation involves the insertion of these planar molecules between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, leading to cytotoxic effects. wikipedia.orgnih.gov

Further research on other tetracyclic imidazo[4,5-b]pyridine derivatives confirmed that DNA and RNA are potential cellular targets, with compounds showing moderate to high binding affinities. irb.hr The antiproliferative activity of these compounds was found to be linked to their ability to interact with nucleic acids, a property influenced by the charge of the ligand and the positioning of side chains on the tetracyclic core. irb.hr

RNA Interaction Dynamics

Derivatives of the imidazo[4,5-b]pyridine scaffold have been shown to interact with RNA-related processes, primarily through the inhibition of enzymes essential for protein synthesis. One key target is methionyl-tRNA synthetase (MetRS), an enzyme that plays a critical role in the translation process by attaching methionine to its corresponding tRNA. nih.gov The proper functioning of this enzyme is vital for the accurate creation of peptide chains. nih.gov

Certain imidazo[4,5-b]pyridine derivatives have demonstrated potent inhibitory effects on MetRS from pathogenic organisms like Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov For instance, specific compounds in this class have exhibited inhibitory concentrations (IC₅₀) of less than 50 nM and an effective concentration (EC₅₀) of 39 nM against T. brucei MetRS. nih.gov This inhibition disrupts protein synthesis, leading to the parasite's death.

Additionally, some amidino-substituted imidazo[4,5-b]pyridine derivatives have shown moderate, selective antiviral activity against RNA viruses, such as the respiratory syncytial virus (RSV). mdpi.com While the precise mechanism of RNA interaction is not fully elucidated, it is hypothesized that these compounds may interfere with viral RNA replication or other RNA-dependent processes. mdpi.com

Derivative TypeMolecular TargetOrganism/VirusObserved ActivityReference
Imidazo[4,5-b]pyridineMethionyl-tRNA synthetase (MetRS)Trypanosoma bruceiInhibition of enzyme activity (IC₅₀ < 50 nM) nih.gov
Bromo- and cyano-substituted imidazo[4,5-b]pyridinesNot specifiedRespiratory Syncytial Virus (RSV)Selective antiviral activity (EC₅₀ 21-58 μM) mdpi.com

Receptor Binding and Modulation (e.g., GABAA Receptor, Angiotensin II Receptor)

The imidazo[4,5-b]pyridine scaffold is a versatile pharmacophore that has been successfully utilized to develop ligands for various receptors, notably the GABAA and Angiotensin II receptors.

GABAA Receptor:

The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that serves as the primary mediator of inhibitory neurotransmission in the central nervous system. nih.govnih.gov The discovery that imidazo[4,5-b]pyridine derivatives can act as positive allosteric modulators of the GABAA receptor highlighted their therapeutic potential. nih.gov These compounds bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal inhibition. nih.govnih.gov

Angiotensin II Receptor:

Derivatives of 1H-imidazo[4,5-b]pyridine have been extensively investigated as antagonists for the Angiotensin II Type 1 (AT₁) receptor. nih.govnih.gov The renin-angiotensin system is a critical regulator of blood pressure, and blocking the AT₁ receptor is a key strategy for treating hypertension. nih.gov

Researchers have synthesized numerous imidazo[4,5-b]pyridine-based compounds and evaluated their binding affinity for the AT₁ receptor. nih.govnih.govscite.ai Structure-activity relationship (SAR) studies have involved modifying various parts of the molecule, such as replacing a 4-phenylquinoline (B1297854) backbone with 4-phenylisoquinolinone or 1-phenylindene scaffolds. nih.gov These studies have shown that many of the synthesized derivatives display high-affinity binding to the AT₁ receptor, demonstrating their potential as potent and orally active antihypertensive agents. nih.govnih.gov

ReceptorType of ModulationDerivative ClassTherapeutic PotentialReference
GABAAPositive Allosteric ModulatorImidazo[4,5-b]pyridinesAnxiolytic, Sedative nih.gov
Angiotensin II (AT₁)AntagonistImidazo[4,5-b]pyridines with various backbones (e.g., phenylquinoline, phenylisoquinolinone)Antihypertensive nih.govnih.gov

Influence on Cellular Pathways and Biological Processes

The structural similarity of imidazo[4,5-b]pyridines to purines allows them to interact with and modulate a wide range of cellular pathways and biological processes, leading to diverse pharmacological effects including anticancer, antifungal, and anti-inflammatory activities. nih.govresearchgate.netmdpi.com

Anticancer Activity and Cell Cycle Regulation:

A significant area of research has focused on the anticancer properties of these derivatives. Certain compounds have been designed as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription. nih.gov Inhibition of CDK9 by these derivatives leads to the downregulation of anti-apoptotic proteins and subsequent cell death in cancer cells. Compounds have shown significant activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range. nih.gov

Other derivatives have demonstrated the ability to induce cell cycle arrest. For example, 2,6-disubstituted imidazo[4,5-b]pyridines can cause a dose-dependent accumulation of cancer cells in the G2/M phase of the cell cycle, indicating a specific mechanism of action that disrupts cell division. mdpi.com Some amidino-substituted derivatives are thought to exert their antiproliferative effects by intercalating into DNA. mdpi.com Furthermore, halogenated 1H-imidazo[4,5-b]pyridines have been developed as inhibitors of protein kinase CK2, an enzyme implicated in numerous cellular processes and often dysregulated in cancer. researchgate.net

Antimicrobial and Other Activities:

The influence of these compounds extends to antimicrobial activities. Some derivatives exhibit good fungicidal activity, for instance against Puccinia polysora, with efficacy comparable to the commercial fungicide tebuconazole. researchgate.net This is often achieved by targeting essential fungal enzymes. For example, glucosamine-6-phosphate synthase, which is crucial for fungal cell wall synthesis, has been identified as a potential target. nih.gov

Biological ProcessCellular Pathway/TargetDerivative ClassObserved EffectReference
Cancer ProliferationCDK9 InhibitionImidazo[4,5-b]pyridinesAnticancer activity in breast and colon cancer cell lines (IC₅₀ = 0.63-1.32 μM) nih.gov
Cell DivisionCell Cycle Regulation2,6-disubstituted imidazo[4,5-b]pyridinesG2/M phase arrest in cancer cells mdpi.com
Cancer ProliferationProtein Kinase CK2 InhibitionHalogenated 1H-imidazo[4,5-b]pyridinesInhibition of CK2α kinase activity researchgate.net
Fungal GrowthFungal Cell Wall Synthesis (e.g., Glucosamine-6-phosphate synthase)Imidazo[4,5-b]pyridinesFungicidal activity against Puccinia polysora nih.govresearchgate.net

Preclinical Investigations and in Vitro Efficacy of 5 Fluoro 1h Imidazo 4,5 B Pyridine Derivatives

Evaluation of In Vitro Antiproliferative Activity against Cancer Cell Lines (e.g., HCT116, MCF-7, HeLa)

Derivatives of the imidazo[4,5-b]pyridine scaffold have been the subject of extensive research for their potential as anticancer agents. Numerous studies have synthesized and evaluated novel derivatives for their ability to inhibit the growth of various human cancer cell lines.

New imidazo[4,5-b]pyridine derivatives have been synthesized and screened for their anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines. nih.gov The results indicated that nine of the synthesized compounds showed significant activity against MCF-7, while six compounds demonstrated notable activity against HCT116. nih.gov The compounds with significant anticancer effects were found to be remarkable inhibitors of Cyclin-Dependent Kinase 9 (CDK9), with IC50 values ranging from 0.63 to 1.32 μM. nih.gov

In another study, imidazo[4,5-b]pyridine derived acrylonitriles were explored for their in vitro antiproliferative effects on a panel of human cancer cell lines. nih.gov Three compounds from this series exhibited potent activity in the submicromolar range, with IC50 values between 0.2 and 0.6 μM. nih.gov Further investigation confirmed that tubulin was the primary target of these compounds. nih.gov One of the lead molecules from this study potently inhibited cancer cell migration without affecting the viability of normal cells at the highest tested concentration. nih.gov

Additionally, certain (1H-imidazo[4,5-b]pyridin-6-yl)pyridine derivatives have shown good cytotoxic activity against cancer cell lines such as MCF7, HepG2, and A549. google.com Research has also been conducted on 5-substituted nih.govpyrindine derivatives, which were evaluated for their antiproliferative properties on HeLa (cervical carcinoma) and A2058 (melanoma) cell lines. nih.gov The most effective of these compounds showed cytotoxicity against the tumor cells in the micromolar range but did not affect normal human fibroblasts. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound Type Cell Line Activity (IC50) Target
Imidazo[4,5-b]pyridine derivatives MCF-7, HCT116 0.63-1.32 μM CDK9 nih.gov
Imidazo[4,5-b]pyridine derived acrylonitriles Human cancer cell panel 0.2-0.6 μM Tubulin nih.gov
(1H-imidazo[4,5-b]pyridin-6-yl)pyridine derivatives MCF7, HepG2, A549 Good cytotoxic activity EGFR, CDK9, RAR google.com
5-substituted nih.govpyrindine derivatives HeLa, A2058 Micromolar range Not specified nih.gov

Assessment of Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral, Antiparasitic)

The imidazo[4,5-b]pyridine core is also a key component in the development of new antimicrobial agents. Research has explored its efficacy against a wide range of pathogens, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity: A series of novel imidazo[4,5-b]pyridine derivatives were synthesized and showed potent fungicidal activities against Erysiphe graminis and Puccinia polysora. researchgate.net One particular compound, 2-chloro-5-((5-methoxy-2-(2-(trifluoromethyl)phenyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)thiazole, demonstrated fungicidal potency against P. polysora with an EC50 value of 4.00 mg/L. researchgate.net Another study developed a photocatalytic approach to synthesize imidazo[4,5-b]pyridines, with some of the resulting compounds showing good efficacy against both bacterial and fungal strains. researchgate.net

In a separate investigation, the antibacterial activity of certain imidazo[4,5-b]pyridine derivatives was evaluated against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. mdpi.com The results showed that Gram-positive bacteria were more sensitive to these compounds. mdpi.com However, a different study on amidino-substituted imidazo[4,5-b]pyridines found that they were generally devoid of antibacterial activity, with MIC values greater than 64 μM against the tested strains. mdpi.com

Antiviral Activity: Amidino-substituted imidazo[4,5-b]pyridines were also tested for their antiviral activity against a panel of DNA and RNA viruses. mdpi.com While no broad-spectrum antiviral activity was observed, four compounds did show some antiviral effects. mdpi.com Notably, two derivatives exhibited selective antiviral activity against the respiratory syncytial virus (RSV). mdpi.com

Antiparasitic Activity: Research into 5-nitroindazolin-3-one derivatives, which share structural similarities, has shown promising results against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com One compound, 5-nitro-2-picolyl-indazolin-3-one, displayed significant trypanocidal activity with IC50 values of 1.1 ± 0.3 µM in epimastigotes and 5.4 ± 1.0 µM in trypomastigotes. mdpi.com The mechanism of action is believed to involve the generation of reactive oxygen species, leading to apoptosis in the parasites. mdpi.com

Table 2: Antimicrobial Spectrum of Imidazo[4,5-b]pyridine and Related Derivatives

Compound/Derivative Target Organism Activity
2-chloro-5-((5-methoxy-2-(2-(trifluoromethyl)phenyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)thiazole Puccinia polysora EC50: 4.00 mg/L researchgate.net
Imidazo[4,5-b]pyridine derivatives Bacillus cereus More sensitive than Gram-negative mdpi.com
Amidino-substituted imidazo[4,5-b]pyridines Respiratory Syncytial Virus (RSV) Selective antiviral activity mdpi.com
5-nitro-2-picolyl-indazolin-3-one Trypanosoma cruzi IC50: 1.1 µM (epimastigotes), 5.4 µM (trypomastigotes) mdpi.com

Preclinical Pharmacokinetic Profiles (e.g., Plasma Exposure, In Vivo Distribution including Brain Permeability in Animal Models)

The preclinical pharmacokinetic properties of imidazo[4,5-b]pyridine derivatives are crucial for their development as therapeutic agents. Studies have focused on aspects such as oral bioavailability and distribution in animal models.

One study focused on optimizing imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases. nih.gov Through physicochemical property refinement, a compound, CCT137690, was identified that is a potent inhibitor of Aurora kinases. nih.gov This compound was found to be highly orally bioavailable and, in in vivo efficacy studies, it inhibited the growth of SW620 colon carcinoma xenografts in mice following oral administration. nih.gov

While specific data on plasma exposure and brain permeability for the 5-fluoro subclass are not detailed in the provided results, the high oral bioavailability of related imidazo[4,5-b]pyridine derivatives suggests that this scaffold is a good candidate for developing orally administered drugs. nih.gov Further research would be needed to fully characterize the pharmacokinetic profiles of 5-fluoro-1H-imidazo[4,5-b]pyridine derivatives.

Cell-Based Assays and Phenotypic Screening in Disease Models

Cell-based assays and phenotypic screening provide valuable insights into the mechanisms of action of this compound derivatives in various disease models.

In cancer research, immunofluorescence staining and tubulin polymerization assays have confirmed that certain imidazo[4,5-b]pyridine derived acrylonitriles target tubulin. nih.gov This leads to pronounced antitumor properties by interfering with the polymerization of tubulin subunits. nih.gov One lead molecule from this class also demonstrated potent inhibition of cancer cell migration. nih.gov

The fluorescent properties of the imidazo[4,5-b]pyridine scaffold have also been utilized in the development of probes for various applications, including bioimaging and metal ion detection. nih.gov Some derivatives have shown on-off-on fluorescence behavior in response to changes in pH, making them useful as fluorescent pH sensors for detecting volatile organic compounds. rsc.org This property could potentially be applied in cell-based assays to monitor changes in cellular environments.

Furthermore, computational docking studies have been used to investigate the interaction of these derivatives with specific biological targets. For instance, docking studies with DHFR active sites have helped to understand the potential mode of interaction for antibacterial agents. mdpi.com Similarly, in the context of antiparasitic activity, computational studies have revealed how compounds interact with critical residues of the nitroreductase enzyme in T. cruzi. mdpi.com

Advanced Spectroscopic Characterization and Computational Modeling of 5 Fluoro 1h Imidazo 4,5 B Pyridine

Comprehensive Spectroscopic Analysis for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental techniques for the unambiguous structural determination of 5-fluoro-1H-imidazo[4,5-b]pyridine and its derivatives.

High-Resolution NMR Spectroscopy: 1H, 13C, and 19F NMR spectroscopy provide detailed information about the molecular framework.

1H NMR: The chemical shifts and coupling constants in the 1H NMR spectrum are used to confirm the positions of hydrogen atoms on the imidazo[4,5-b]pyridine core. For instance, in related imidazo[4,5-b]pyridine derivatives, aromatic protons typically appear in the range of δ 7.0-8.5 ppm. mdpi.com

13C NMR: The 13C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom, and the fluorine substituent in this compound would cause characteristic splitting patterns for adjacent carbons due to C-F coupling. mdpi.comuctm.edu

19F NMR: 19F NMR is a powerful tool for studying fluorinated compounds. A study on 5-fluoro pyrimidines demonstrated that 19F NMR can be used to probe secondary structures in DNA and RNA without significantly affecting their thermodynamic stabilities. nih.govresearchgate.net This suggests that the fluorine atom in this compound can serve as a sensitive probe for molecular interactions.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is commonly employed to determine the molecular weight and fragmentation patterns of these compounds, further confirming their identity. mdpi.commdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. nih.gov

Interactive Data Table: Representative NMR Data for Imidazo[4,5-b]pyridine Derivatives

CompoundNucleusChemical Shift (δ, ppm)Reference
2-Phenyl-1H-imidazo[4,5-b]pyridine1H13.47 (s, 1H, NH), 8.36 (dd, 1H), 8.25 (d, 2H), 8.03 (d, 1H), 7.60–7.55 (m, 3H), 7.26 (dd, 1H) mdpi.com
2-Phenyl-1H-imidazo[4,5-b]pyridine13C153.21, 144.23, 131.03, 130.08 (2C), 129.50 (2C), 127.21 (2C), 118.57 mdpi.com
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine1H8.43 (d, 1H), 8.28 (d, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H) mdpi.com
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine13C154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46 mdpi.com

X-ray Crystallography of Imidazo[4,5-b]pyridine-Protein Complexes for Binding Mode Analysis

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including how they bind to biological macromolecules like proteins. While specific crystallographic data for this compound in a protein complex is not detailed in the provided results, studies on related imidazo[4,5-b]pyridine derivatives highlight the utility of this method. For instance, X-ray diffraction has been used to determine the crystal structures of newly synthesized imidazo[4,5-b]pyridine derivatives, confirming their planar conformation and intermolecular interactions. uctm.edu

In the context of drug design, obtaining a crystal structure of an imidazo[4,5-b]pyridine derivative bound to its protein target is crucial. It allows for a detailed analysis of the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are essential for ligand affinity and specificity. This information is invaluable for structure-based drug design, enabling the optimization of lead compounds to improve their potency and selectivity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of this compound.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the geometric and electronic properties of imidazo[4,5-b]pyridine derivatives. These calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. uctm.eduresearchgate.net For example, DFT studies on related systems have shown that the imidazo[4,5-b]pyridine core is planar. researchgate.net

Frontier Orbital Analysis: Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energies and distributions of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For large molecules, FMOs can be delocalized, but methods to obtain localized frontier molecular orbitalets (FMOLs) can pinpoint reactive regions. acs.org

AM1 Calculations: While DFT is more common, semi-empirical methods like AM1 can also be employed for preliminary computational studies, especially for larger systems, to estimate electronic properties.

Interactive Data Table: Theoretical Calculation Methods for Imidazo[4,5-b]pyridine Derivatives

MethodApplicationKey FindingsReference
DFT (B3LYP/6-31G(d,p))Geometry optimization, reactivity analysisConfirmed planar structure, identified reactive sites uctm.edu
DFTProton and metal cation affinitiesImidazole (B134444) nitrogen is the primary binding site mdpi.com
TD-DFTUV/Vis spectra modelingGood agreement with experimental electronic excitations researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, typically a protein.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Studies on imidazo[4,5-b]pyridine derivatives have utilized molecular docking to investigate their binding modes with various protein kinases, such as Aurora kinase and CDK9. nih.govnih.gov These studies help in understanding the structure-activity relationships and guide the design of more potent inhibitors. For instance, docking studies revealed that these compounds can form key hydrogen bonds and hydrophobic interactions within the active site of the target protein. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the characterization of conformational changes. MD simulations have been used to study the stability of complexes between imidazo[4,5-b]pyridine derivatives and their target proteins, confirming the binding modes predicted by docking and providing insights into the thermodynamics of binding. nih.govmdpi.comresearchgate.net

Theoretical Studies on Protonation Equilibria and Photophysical Properties

Theoretical studies, often in conjunction with experimental techniques, are crucial for understanding the behavior of this compound in different environments.

Protonation Equilibria: The imidazo[4,5-b]pyridine scaffold contains multiple nitrogen atoms that can be protonated, leading to different ionic species depending on the pH. Computational studies, combined with spectroscopic techniques like UV-Vis and fluorescence spectroscopy, have been used to determine the pKa values and study the protonation equilibria of related imidazo[4,5-b]pyridine derivatives. researchgate.netirb.hr These studies have shown that the imidazole nitrogen is generally the most basic site. mdpi.com

Photophysical Properties: The photophysical properties, such as absorption and fluorescence, of imidazo[4,5-b]pyridine derivatives are of interest for applications like fluorescent probes. irb.hrijrpr.com Theoretical calculations, such as Time-Dependent DFT (TD-DFT), can model the electronic excitations and help interpret the experimental UV-Vis and fluorescence spectra. researchgate.netnih.gov These studies have shown that the photophysical properties can be tuned by substituents on the imidazo[4,5-b]pyridine core. irb.hrresearchgate.net For instance, some derivatives exhibit excited-state intramolecular proton transfer (ESIPT), leading to large Stokes shifts. acs.org

Future Research Directions and Translational Opportunities

Continued Development of 5-Fluoro-1H-imidazo[4,5-b]pyridine-Based Therapeutic Candidates

The this compound moiety has been identified as a "privileged fragment" in drug discovery, particularly for its ability to enhance the bioavailability of potent enzyme inhibitors. nih.govacs.org Future work will focus on leveraging this property to develop new therapeutic candidates for a range of diseases, from infectious diseases to cancer.

A primary area of development is in the treatment of Human African Trypanosomiasis (HAT), or sleeping sickness. Research has shown that incorporating the this compound scaffold into inhibitors of methionyl-tRNA synthetase (MetRS) of the parasite Trypanosoma brucei dramatically improves drug properties. nih.gov Fluorination at the 5-position enhances central nervous system (CNS) bioavailability, which is critical for treating the late, fatal stage of the disease where parasites invade the brain. nih.gov Compared to their non-fluorinated counterparts, these compounds show improved potency and better pharmacokinetic profiles, with some derivatives achieving partial or complete cures in animal models of HAT. nih.govacs.org

Another significant avenue is the development of kinase inhibitors for oncology. The imidazo[4,5-b]pyridine core is a well-established scaffold for targeting various protein kinases involved in cancer progression. nih.govrjraap.com Optimization studies have led to the identification of potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are key targets in acute myeloid leukemia (AML). nih.govnih.govacs.org For instance, derivatives like compound 27e (see table below) have shown oral bioavailability and strong tumor growth inhibition in preclinical models. nih.govacs.org The introduction of fluorine can further refine the properties of these inhibitors, potentially improving selectivity and metabolic stability. The development of inhibitors for other kinases, such as Cyclin-Dependent Kinase 9 (CDK9), is also an active area of research where this scaffold is proving valuable. nih.gov

Compound/DerivativeTarget(s)Therapeutic AreaKey Research FindingCitations
Compound 6 Trypanosomal Methionyl-tRNA Synthetase (TbMetRS)Human African Trypanosomiasis5-fluoro substitution improved affinity, potency, and CNS bioavailability compared to the non-fluorinated analog. nih.gov
Compound 13 Trypanosomal Methionyl-tRNA Synthetase (TbMetRS)Human African TrypanosomiasisShowed a 20-fold decrease in EC50 and a 4-fold higher brain-to-plasma ratio compared to the non-fluorinated starting compound. nih.govacs.org
Compound 27e Aurora Kinases (A/B), FLT3 (including mutants)Acute Myeloid Leukemia (AML)A potent, orally bioavailable dual inhibitor selected as a preclinical development candidate. nih.govnih.govacs.org
Various Derivatives Cyclin-Dependent Kinase 9 (CDK9)Cancer (Breast, Colon)Imidazo[4,5-b]pyridine derivatives showed potent CDK9 inhibitory activity and induced cancer cell apoptosis. nih.govnih.gov

Exploration as Chemical Probes for Novel Biological Targets

The same properties that make this compound derivatives promising therapeutic agents also make them excellent candidates for chemical probes. A chemical probe is a small molecule used as a tool to study and manipulate a biological target, such as a protein, to understand its function in health and disease.

The demonstrated specificity of derivatives for targets like TbMetRS and various kinases (Aurora, FLT3) allows them to be used to interrogate these biological systems. nih.govnih.gov By using these compounds, researchers can selectively inhibit a target protein in cells or in vivo to observe the downstream effects, thereby elucidating the protein's role in complex cellular pathways. The 5-fluoro substitution is particularly valuable here, as it can enhance cell permeability and bioavailability, ensuring the probe reaches its target effectively. nih.gov

Future research will likely focus on developing a broader library of this compound-based probes. By systematically modifying the substituents on the core scaffold, new probes can be created to target a wider array of proteins. This could include other kinases, enzymes in metabolic pathways, or even receptors involved in signaling. Attaching reporter tags, such as biotin (B1667282) or fluorescent dyes, to these probes would further expand their utility, enabling techniques like affinity purification to identify binding partners or cellular imaging to visualize the location of a target protein.

Application in Advanced Chemo- and Biosensor Development

The imidazopyridine scaffold, due to its electronic properties and structural rigidity, is an attractive platform for the development of fluorescent chemo- and biosensors. researchgate.netnih.gov While much of the current research has focused on isomers like imidazo[1,2-a]pyridine (B132010) and imidazo[1,5-a]pyridine, the principles are readily transferable to the imidazo[4,5-b]pyridine core. nih.govmdpi.comrsc.org These compounds often exhibit desirable photophysical properties, including significant Stokes shifts, which is the difference between the peak absorption and peak emission wavelengths, a feature that is highly beneficial for sensor applications. mdpi.com

Future work could involve designing this compound derivatives that change their fluorescence properties (e.g., "turn-on" or "turn-off") upon binding to a specific analyte. This has been successfully demonstrated with related imidazopyridine probes for the detection of metal ions like Fe³⁺ and Hg²⁺ in environmental samples and living cells. nih.govrsc.org The 5-fluoro substituent could be used to fine-tune the electronic and photophysical properties of the sensor molecule, potentially enhancing its sensitivity and selectivity.

The development of these molecules into practical biosensors could involve their application on paper-based test strips for rapid, low-cost detection of analytes in water or their use in cellular imaging to monitor the concentration and localization of ions or small molecules within living cells. rsc.org

Emerging Challenges and Opportunities in the Field of Imidazo[4,5-b]pyridine Research

Despite the immense potential, research on imidazo[4,5-b]pyridines faces several challenges that also present opportunities for innovation.

Challenges:

Synthetic Complexity: The synthesis of substituted imidazo[4,5-b]pyridines can be challenging. For example, the alkylation of the imidazole (B134444) nitrogen can result in a mixture of regioisomers (N1, N3, or N4), which are often difficult to separate and characterize. mdpi.commdpi.com Developing more selective and efficient synthetic routes is a key hurdle. nih.gov

Achieving Target Selectivity: For applications like kinase inhibitors, achieving high selectivity for the target kinase over other closely related kinases is crucial to minimize off-target effects. This requires extensive structure-activity relationship (SAR) studies and rational design.

Drug Resistance: As with any therapeutic agent, the potential for pathogens or cancer cells to develop resistance is a significant concern that must be addressed through the development of new derivatives or combination therapies. nih.gov

Opportunities:

Novel Synthetic Methods: There is a growing interest in developing greener and more efficient synthetic protocols, such as microwave-assisted synthesis, catalyst-free reactions in water, and palladium-catalyzed cross-coupling reactions, to build diverse libraries of these compounds. nih.govbio-conferences.org

Expanded Biological Targets: While much focus has been on kinase and antimicrobial targets, the imidazo[4,5-b]pyridine scaffold holds promise for a wider range of biological activities, including antiviral, anti-inflammatory, and antioxidative properties that are yet to be fully explored. nih.govmdpi.comuctm.edu

New Therapeutic Modalities: The scaffold could be incorporated into emerging therapeutic platforms. For example, its ability to bind specific proteins makes it an ideal component for Proteolysis-Targeting Chimeras (PROTACs), which are designed to selectively degrade disease-causing proteins.

Materials Science: The fluorescent properties of imidazopyridines suggest potential applications beyond biology, in the field of optoelectronics and functional materials. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-fluoro-1H-imidazo[4,5-b]pyridine derivatives, and how can reaction conditions be tailored to improve yields?

  • Methodological Answer : Microwave-assisted synthesis under phase-transfer catalysis (PTC) is a promising approach. For example, derivatives of similar imidazo[4,5-b]pyridine compounds were synthesized using microwave irradiation (80–100°C, 24–48 hours) with solvents like methanol/water (1:2 v/v) and catalysts such as trifluoroacetic acid (TFA), achieving yields of 66–67% . Fluorine incorporation may require adjusting reaction time or using fluorinated precursors (e.g., 5-fluoropyridine-2,3-diamine). Characterization via 1^1H/13^13C NMR and IR spectroscopy is critical to confirm substitution patterns .

Q. Which spectroscopic techniques are most reliable for confirming fluorine substitution in imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : 19^{19}F NMR is essential for directly detecting fluorine atoms. Complementary techniques include:

  • IR spectroscopy : Fluorine's electron-withdrawing effect alters absorption peaks (e.g., C-F stretch ~1100 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C7_7H5_5FN3_3).
  • X-ray crystallography : Resolves spatial positioning of fluorine in the fused-ring system .

Q. How can preliminary biological screening assays be designed to evaluate the bioactivity of 5-fluoro derivatives?

  • Methodological Answer : Use standardized protocols for:

  • Antiproliferative activity : Test against human cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC50_{50} values calculated from dose-response curves .
  • Antibacterial screening : Employ Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays .
  • Control experiments with non-fluorinated analogs (e.g., 1H-imidazo[4,5-b]pyridine) are critical to isolate fluorine's contribution .

Advanced Research Questions

Q. How can computational chemistry elucidate the mechanism of action of 5-fluoro-imidazo[4,5-b]pyridine derivatives in biological systems?

  • Methodological Answer :

  • Docking studies : Model interactions with targets like topoisomerases or kinases using software (e.g., AutoDock Vina). Compare binding affinities of fluorinated vs. non-fluorinated analogs .
  • DFT calculations : Analyze electronic effects (e.g., fluorine's electronegativity) on frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data when fluorine exhibits divergent effects across assays?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies (e.g., antiproliferative vs. antioxidant assays) to identify trends. For example, fluorine may enhance membrane permeability but reduce solubility, leading to assay-specific variability .
  • Proteomics : Use LC-MS/MS to map protein binding partners and validate target engagement .
  • Isosteric replacement : Synthesize analogs with chlorine or trifluoromethyl groups to decouple electronic vs. steric effects .

Q. What advanced analytical methods are recommended for tracking metabolic byproducts of 5-fluoro derivatives in vitro?

  • Methodological Answer :

  • UPLC-MS/MS : Quantify parent compounds and metabolites (e.g., hydroxylated or glucuronidated forms) in plasma or hepatocyte incubations .
  • Isotope labeling : Use 15^{15}N/13^{13}C-labeled precursors to trace metabolic pathways .
  • Adductomics : Detect covalent adducts with serum albumin (e.g., Cys34 modifications) via tryptic digestion and peptide mapping .

Q. How does fluorine substitution modulate enzyme inhibition (e.g., topoisomerases) compared to other halogens?

  • Methodological Answer :

  • Comparative SAR : Synthesize 5-chloro, 5-bromo, and 5-fluoro analogs. Test inhibition of topoisomerase I/IIα via DNA relaxation assays .
  • Kinetic studies : Measure KiK_i values and inhibition modes (competitive vs. non-competitive) using stopped-flow fluorimetry.
  • Crystallography : Resolve co-crystal structures to visualize halogen bonding (e.g., fluorine’s shorter bond length vs. bromine) .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity data for fluorine-substituted imidazo[4,5-b]pyridines?

  • Methodological Answer :

  • Standardize assays : Ensure consistent cell lines, passage numbers, and serum concentrations.
  • Control for photodegradation : Fluorinated compounds may degrade under UV light; use amber vials and validate stability via HPLC .
  • Validate apoptosis mechanisms : Combine caspase-3/7 assays with Annexin V/PI staining to confirm cell death pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.